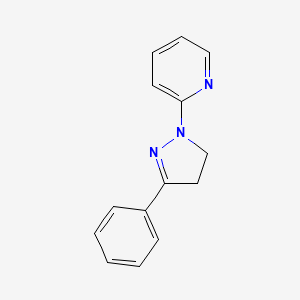
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The pyrazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine typically involves the cyclization of chalcones with hydrazine derivatives. One common method involves the reaction of 3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar structure but lacks the pyridine ring.
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Contains a quinoline ring instead of a pyridine ring.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Features an imidazole ring in place of the pyridine ring
Uniqueness
The uniqueness of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine lies in its dual-ring structure, combining the biological activity of the pyrazole ring with the chemical versatility of the pyridine ring. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications .
Properties
CAS No. |
62366-09-0 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(5-phenyl-3,4-dihydropyrazol-2-yl)pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-6-12(7-3-1)13-9-11-17(16-13)14-8-4-5-10-15-14/h1-8,10H,9,11H2 |
InChI Key |
ALYLOIDQEUXVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


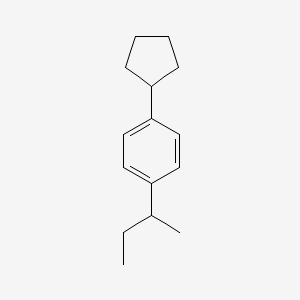
![13-Bromo-13-fluorobicyclo[10.1.0]tridecane](/img/structure/B14534863.png)
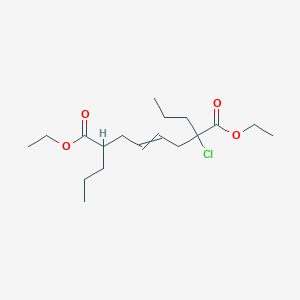
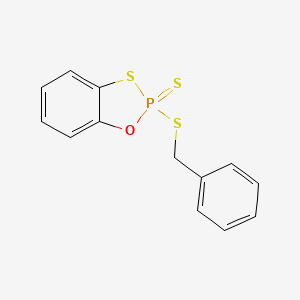
![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
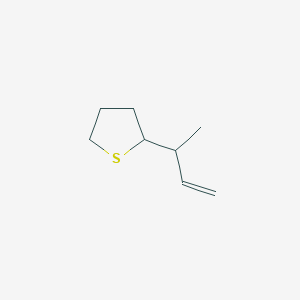
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)
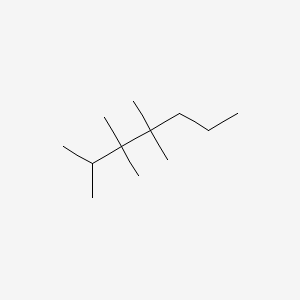
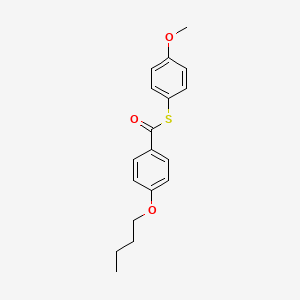
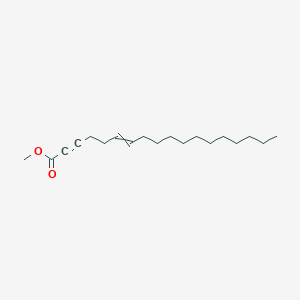
![1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14534916.png)
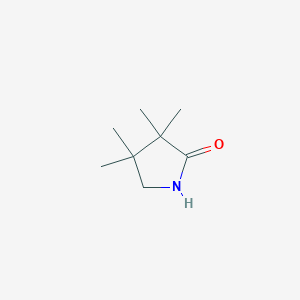
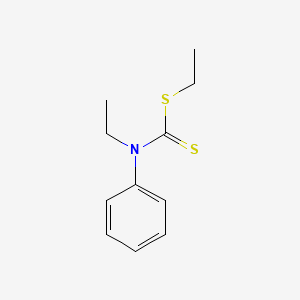
![1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol](/img/structure/B14534932.png)
